molecular formula C11H14O2 B1315697 4-tert-Butyl-2-hydroxybenzaldehyde CAS No. 66232-34-6

4-tert-Butyl-2-hydroxybenzaldehyde

Cat. No. B1315697
CAS RN: 66232-34-6
M. Wt: 178.23 g/mol
InChI Key: UYRSLWPKZKASRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138411B2

Procedure details

A five liter three-neck round bottom flask equipped with overhead mechanical stirrer and condenser was charged with trifluoroacetic acid (2.4 L). A mixture of 3-tert-butylphenol (412 g, 2.8 mole) and HMTA (424 g, 3.0 mole) was added portion-wise causing an exotherm. With cooling, the temperature was maintained under 80° C. The reaction was heated at 80° C. for one hour, then cooled, and water (2 L) added. After 0.5 hour additional water (4 L) was added and the mixture was extracted with ethyl acetate (6 L). The organic extract was washed with water and brine. The resulting organic phase was divided into 2 L volumes and each diluted with water (1 L), and solid NaHCO3 added until the mixture was neutralized. The organic phases were isolated and combined, dried over MgSO4, filtered and concentrated in vacuo yielding an oil. This oil was distilled at 95° C. (0.8 mm) yielding the desired salicylaldehyde as an oil (272.9 g, 56%) which was of sufficient purity to be used without further purification.
Quantity
2.4 L
Type
reactant
Reaction Step One
Quantity
412 g
Type
reactant
Reaction Step Two
Name
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=O.[C:8]([C:12]1[CH:13]=[C:14]([OH:18])C=[CH:16][CH:17]=1)([CH3:11])([CH3:10])[CH3:9].C1N2CN3CN(C2)CN1C3>O>[C:8]([C:12]1[CH:13]=[C:14]([OH:18])[C:2](=[CH:16][CH:17]=1)[CH:3]=[O:5])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
2.4 L
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
412 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1)O
Name
Quantity
424 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five liter three-neck round bottom flask equipped with overhead mechanical stirrer and condenser
ADDITION
Type
ADDITION
Details
was added portion-wise
TEMPERATURE
Type
TEMPERATURE
Details
With cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 80° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (6 L)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and brine
ADDITION
Type
ADDITION
Details
each diluted with water (1 L), and solid NaHCO3
ADDITION
Type
ADDITION
Details
added until the mixture
CUSTOM
Type
CUSTOM
Details
The organic phases were isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding an oil
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled at 95° C. (0.8 mm)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(C=O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 272.9 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.